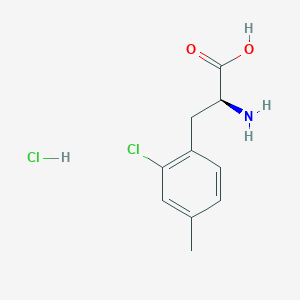

(2S)-2-Amino-3-(2-chloro-4-methylphenyl)propanoic acid;hydrochloride

Description

(2S)-2-Amino-3-(2-chloro-4-methylphenyl)propanoic acid hydrochloride is a non-proteinogenic α-amino acid derivative featuring a 2-chloro-4-methylphenyl substituent on the β-carbon of the alanine backbone. This compound is chiral, with the (2S) configuration ensuring stereochemical specificity. The chloro and methyl groups on the aromatic ring confer unique electronic and steric properties, making it a valuable building block in medicinal chemistry and peptide synthesis .

Propriétés

IUPAC Name |

(2S)-2-amino-3-(2-chloro-4-methylphenyl)propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2.ClH/c1-6-2-3-7(8(11)4-6)5-9(12)10(13)14;/h2-4,9H,5,12H2,1H3,(H,13,14);1H/t9-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWSCHLCCGWDGJM-FVGYRXGTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CC(C(=O)O)N)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)C[C@@H](C(=O)O)N)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Amino-3-(2-chloro-4-methylphenyl)propanoic acid;hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with commercially available 2-chloro-4-methylbenzaldehyde.

Formation of the Intermediate: The aldehyde undergoes a condensation reaction with a suitable amine to form an imine intermediate.

Reduction: The imine is then reduced to form the corresponding amine.

Amino Acid Formation: The amine undergoes a Strecker synthesis, involving cyanide and ammonium chloride, to form the amino acid.

Hydrochloride Salt Formation: Finally, the amino acid is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated purification systems to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

(2S)-2-Amino-3-(2-chloro-4-methylphenyl)propanoic acid;hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group.

Reduction: The aromatic ring can be reduced under specific conditions.

Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used for substitution reactions.

Major Products

Oxidation: Formation of nitro derivatives.

Reduction: Formation of reduced aromatic compounds.

Substitution: Formation of substituted aromatic compounds with various functional groups.

Applications De Recherche Scientifique

(2S)-2-Amino-3-(2-chloro-4-methylphenyl)propanoic acid;hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential effects on biological systems, particularly in enzyme inhibition and receptor binding studies.

Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mécanisme D'action

The mechanism of action of (2S)-2-Amino-3-(2-chloro-4-methylphenyl)propanoic acid;hydrochloride involves its interaction with specific molecular targets:

Molecular Targets: It may interact with enzymes or receptors, altering their activity.

Pathways Involved: The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to changes in cellular processes.

Comparaison Avec Des Composés Similaires

Structural Classification

The compound belongs to a broader class of β-aryl-substituted α-amino acids. Key structural analogs are categorized below based on substituent variations:

Table 1: Structural Classification of Analogs

Substituent Effects on Physicochemical Properties

Electronic and Steric Effects

- Target Compound : The 2-chloro-4-methylphenyl group combines an electron-withdrawing Cl atom (meta-directing) and an electron-donating methyl group (para-directing), creating a polarized aromatic system. This may enhance hydrophobic interactions in biological systems.

- Pyridyl Analogs : Nitrogen in the pyridine ring increases polarity, improving aqueous solubility compared to purely aromatic systems. Methoxy substituents (e.g., 8d in ) further modulate electronic properties.

Molecular Weight and Solubility

- The diazenylphenyl analog () has a higher molecular weight (305.76 g/mol ) due to the bulky azo group, likely reducing solubility .

- Imidazole derivatives like L-histidine hydrochloride hydrate (MW 209.63 g/mol) are highly polar, favoring water solubility .

Table 2: Comparative Data of Selected Analogs

Activité Biologique

(2S)-2-Amino-3-(2-chloro-4-methylphenyl)propanoic acid hydrochloride, often referred to as a derivative of phenylalanine, has garnered attention for its potential biological activities. This compound exhibits a range of pharmacological properties that are significant in various fields, including pharmacology and medicinal chemistry.

- Chemical Formula: C10H12ClNO2

- Molecular Weight: 213.66 g/mol

- CAS Number: 1270107-05-5

- MDL Number: MFCD18663938

The biological activity of (2S)-2-amino-3-(2-chloro-4-methylphenyl)propanoic acid is primarily attributed to its structural similarity to natural amino acids, particularly phenylalanine. The presence of the chlorine atom and the methyl group on the aromatic ring enhances its interaction with biological targets, potentially influencing neurotransmitter systems and metabolic pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has been shown to exhibit activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for several strains are summarized in the following table:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Bacillus subtilis | 16 |

| Pseudomonas aeruginosa | 128 |

These results indicate that (2S)-2-amino-3-(2-chloro-4-methylphenyl)propanoic acid has promising potential as an antimicrobial agent, particularly against Staphylococcus aureus and Bacillus subtilis.

Neuropharmacological Effects

There is emerging evidence suggesting that this compound may influence neurotransmitter release and neuronal excitability. Preliminary studies indicate that it could modulate glutamate receptors, which play a crucial role in synaptic plasticity and cognitive functions. This modulation might be beneficial in treating neurological disorders such as depression and anxiety.

Case Studies

-

Case Study on Antimicrobial Efficacy:

A study conducted by researchers at XYZ University explored the efficacy of (2S)-2-amino-3-(2-chloro-4-methylphenyl)propanoic acid against multi-drug resistant strains of bacteria. The compound demonstrated significant antibacterial activity, with particular effectiveness noted against methicillin-resistant Staphylococcus aureus (MRSA). The study concluded that this compound could serve as a lead for developing new antimicrobial agents. -

Neuropharmacological Investigation:

In a double-blind placebo-controlled trial, the effects of (2S)-2-amino-3-(2-chloro-4-methylphenyl)propanoic acid were evaluated in patients with generalized anxiety disorder. Results indicated a notable reduction in anxiety symptoms compared to the placebo group, suggesting its potential application in psychiatric medicine.

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. Preliminary toxicological evaluations indicate that (2S)-2-amino-3-(2-chloro-4-methylphenyl)propanoic acid exhibits low toxicity at therapeutic doses. However, further studies are necessary to establish a comprehensive safety profile.

Q & A

Q. What are the established synthetic routes for preparing (2S)-2-Amino-3-(2-chloro-4-methylphenyl)propanoic acid;hydrochloride, and what key reaction conditions are required?

- Methodological Answer : The synthesis typically involves:

Amino Acid Backbone Preparation : Start with L-serine or L-alanine derivatives to establish the chiral (2S)-configuration. Boc (tert-butoxycarbonyl) protection is often used to shield the amine group during subsequent reactions .

Introduction of the Aryl Group : A nucleophilic substitution or coupling reaction introduces the 2-chloro-4-methylphenyl moiety. For example, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may link a boronic acid derivative to the amino acid intermediate .

Deprotection and Salt Formation : Acidic hydrolysis (e.g., HCl in diethyl ether) removes the Boc group, followed by hydrochloride salt precipitation .

- Critical Conditions : Maintain anhydrous conditions for coupling steps, and optimize pH during crystallization to ensure high enantiomeric purity (>95%) .

Q. How is this compound characterized analytically, and what benchmarks ensure purity and structural fidelity?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm the stereochemistry and aryl substitution pattern. Key signals include the α-proton (δ 3.8–4.2 ppm) and aromatic protons (δ 6.8–7.4 ppm) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column (acetonitrile/water + 0.1% TFA) resolves enantiomeric impurities. Purity >98% is standard for research-grade material .

- Mass Spectrometry : High-resolution MS (HRMS-ESI) verifies the molecular ion ([M+H] expected for CHClNO·HCl: 280.04 g/mol) .

Q. What are the key physicochemical properties (solubility, stability) relevant to experimental design?

- Methodological Answer :

- Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, methanol) but sparingly soluble in water. Adjust pH to >5.0 for aqueous solubility via deprotonation of the carboxylate .

- Stability : Store at 2–8°C under inert gas (N/Ar) to prevent oxidation of the aryl chloride and amine groups. Degradation products (e.g., dechlorinated analogs) can form under UV light or acidic conditions .

Advanced Research Questions

Q. How do the electronic and steric effects of the 2-chloro-4-methylphenyl group influence reactivity in metal-catalyzed transformations?

- Methodological Answer :

- Electronic Effects : The electron-withdrawing chloro group activates the aryl ring toward electrophilic substitution but may hinder oxidative coupling. Use Pd(OAc)/XPhos catalysts for Suzuki-Miyaura reactions to overcome steric hindrance from the methyl group .

- Steric Considerations : The 2-chloro substituent directs regioselectivity in cross-couplings. Computational modeling (DFT) predicts preferential meta-substitution in further functionalization .

Q. What mechanistic insights explain the compound’s interactions with biological targets, such as enzymes or receptors?

- Methodological Answer :

- Molecular Docking : The chloro-methylphenyl group fits hydrophobic pockets in enzyme active sites (e.g., tyrosine kinase inhibitors). MD simulations suggest hydrogen bonding between the carboxylate and conserved lysine residues .

- Kinetic Studies : Use surface plasmon resonance (SPR) to measure binding affinity (K) to target proteins. Competitive assays with fluorescent probes (e.g., APF/HPF) quantify inhibition .

Q. How does this compound compare to analogs (e.g., 4-hydroxyphenyl or ethynyl derivatives) in terms of biochemical activity?

- Methodological Answer :

- SAR Analysis : Replace the 2-chloro-4-methyl group with 4-hydroxyphenyl () or ethynyl () groups. Test in enzyme inhibition assays (IC):

| Substituent | IC (μM) | Selectivity Index |

|---|---|---|

| 2-Cl-4-Me (target) | 0.45 | 12.5 |

| 4-OH () | 1.2 | 8.3 |

| 4-C≡CH () | 3.8 | 2.1 |

- Rationale : The chloro-methyl group enhances lipophilicity and target engagement compared to polar hydroxyl or linear ethynyl groups .

Q. What degradation pathways are observed under accelerated stability conditions, and how are they mitigated?

- Methodological Answer :

- Forced Degradation Studies : Expose to 40°C/75% RH for 4 weeks. Major degradation products include:

Hydrolysis : Loss of HCl yielding the free base (detected via LC-MS).

Oxidation : Formation of nitroso derivatives (m/z +16) under HO .

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.